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molecular formula C14H22 B094130 1,3-Di-tert-butylbenzene CAS No. 1014-60-4

1,3-Di-tert-butylbenzene

Cat. No. B094130
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
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Patent
US08283508B2

Procedure details

In a nitrogen atmosphere under normal pressure, 2,4-di-tert-butylphenyl methanesulfonate (500 g, 1.76 mols), lithium formate (183 g, 3.52 mols) and methanol (3000 g) were mixed at 25° C., and with stirring, 10 mass % Pd/carbon (50 mass % water-containing product) (100 g) (as metal palladium; 1 mass % relative to 2,4-di-tert-butylphenyl methanesulfonate) as supported by a carbon carrier having a specific surface area of 780 m2/g (by BET method) was put into it. With stirring, the reaction liquid was reacted at the same temperature for 4 hours. Water (100 mL) was added to the reaction liquid and Pd-carbon was separated through filtration, then heptane (500 g) was added to the filtrate. The organic layer obtained after extraction was concentrated under reduced pressure to give crude 1,3-di-tert-butylbenzene (334 g, yield 100% by mass).
Name
2,4-di-tert-butylphenyl methanesulfonate
Quantity
500 g
Type
reactant
Reaction Step One
Name
lithium formate
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
3000 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
100 g
Type
catalyst
Reaction Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[C:6]1[CH:11]=[CH:10][C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:7]=1[C:16]([CH3:19])([CH3:18])[CH3:17])(=O)=O.C([O-])=O.[Li+].CO>[Pd].[C].O>[C:12]([C:9]1[CH:10]=[CH:11][CH:6]=[C:7]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:8]=1)([CH3:15])([CH3:14])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
2,4-di-tert-butylphenyl methanesulfonate
Quantity
500 g
Type
reactant
Smiles
CS(=O)(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
Name
lithium formate
Quantity
183 g
Type
reactant
Smiles
C(=O)[O-].[Li+]
Name
Quantity
3000 g
Type
reactant
Smiles
CO
Step Two
Name
Pd carbon
Quantity
100 g
Type
catalyst
Smiles
[Pd].[C]
Step Three
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
With stirring
CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
was reacted at the same temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was separated through filtration
ADDITION
Type
ADDITION
Details
heptane (500 g) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
EXTRACTION
Type
EXTRACTION
Details
after extraction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=CC=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 334 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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